![molecular formula C13H10N4O B14177343 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-85-1](/img/structure/B14177343.png)
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group at the 4-position and a carboxamide group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the phenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the phenyl and carboxamide groups, making it less versatile in terms of functionalization.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, affecting its reactivity and applications.
4-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the carboxamide group, limiting its potential biological activity
Uniqueness
4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
918132-85-1 |
|---|---|
Fórmula molecular |
C13H10N4O |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N4O/c14-12(18)11-6-9(8-4-2-1-3-5-8)10-7-15-17-13(10)16-11/h1-7H,(H2,14,18)(H,15,16,17) |
Clave InChI |
NPTNHCKRYUWRBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
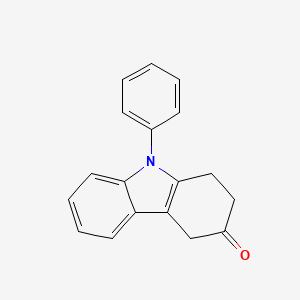


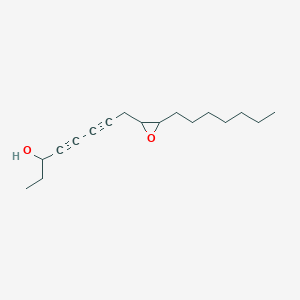
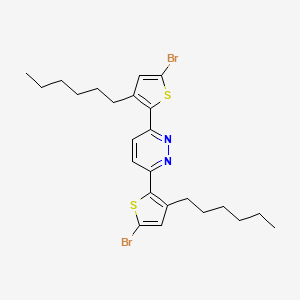

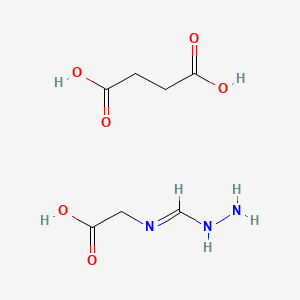
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
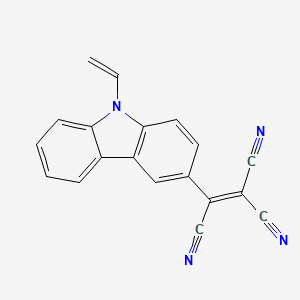
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)

